molecular formula C11H13NO2S B8676286 2-(3-Methoxyphenyl)thiomorpholin-3-one CAS No. 112393-82-5

2-(3-Methoxyphenyl)thiomorpholin-3-one

Cat. No.: B8676286
CAS No.: 112393-82-5
M. Wt: 223.29 g/mol
InChI Key: FBRXKRNWZBZCIC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thiomorpholin-3-one is a sulfur-containing heterocyclic compound featuring a thiomorpholinone core substituted with a 3-methoxyphenyl group at the 2-position. Thiomorpholinone derivatives are characterized by a six-membered ring containing one sulfur and one nitrogen atom, with a ketone group at the 3-position.

Properties

CAS No.

112393-82-5

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-(3-methoxyphenyl)thiomorpholin-3-one

InChI

InChI=1S/C11H13NO2S/c1-14-9-4-2-3-8(7-9)10-11(13)12-5-6-15-10/h2-4,7,10H,5-6H2,1H3,(H,12,13)

InChI Key

FBRXKRNWZBZCIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=O)NCCS2

Origin of Product

United States

Comparison with Similar Compounds

Thiomorpholinone vs. Morpholinone/Piperazinone

  • Reactivity : Thiomorpholin-3-one exhibits distinct reactivity compared to oxygen-containing morpholin-3-one or nitrogen-rich piperazin-2-one. For instance, thiomorpholin-3-one derivatives undergo nucleophilic substitution reactions with triethyl phosphite, yielding phosphorylated products, a behavior attributed to the electron-withdrawing sulfur atom enhancing ring electrophilicity .
  • Solubility: Sulfur in the thiomorpholinone ring may reduce water solubility compared to morpholinone analogs. For example, letermovir—a piperazine derivative with a 3-methoxyphenyl group—is noted for very low aqueous solubility, suggesting that bulkier sulfur-containing cores might exacerbate hydrophobicity .

Substituent Variations

3-Methoxyphenyl Group Positioning

  • Biological Activity: The 3-methoxyphenyl group is a common substituent in bioactive compounds. In letermovir, this group contributes to binding affinity in antiviral activity, whereas in methoxmetamine (a cyclohexanone derivative with 3-methoxyphenyl and methylamino groups), it is associated with psychoactive effects. The thiomorpholinone core may alter metabolic stability compared to cyclohexanone or piperazine systems .
  • In contrast, the 3-methoxyphenyl group’s electron-donating methoxy moiety may influence redox behavior or intermolecular interactions .

Pharmacologically Active Analogs

  • Methoxmetamine (C₁₄H₁₉NO₂): This cyclohexanone derivative shares the 3-methoxyphenyl group but replaces the thiomorpholinone core with a methylamino-substituted cyclohexanone. The structural difference likely impacts receptor selectivity and metabolic pathways, as cyclohexanone derivatives are prone to ketone reduction in vivo .
  • Tramadol Impurities: Impurities such as 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol highlight the role of dimethylaminomethyl groups in enhancing blood-brain barrier penetration.

Data Table: Key Attributes of Comparable Compounds

Compound Name Core Structure Molecular Formula Key Substituents Notable Properties Reference
2-(3-Methoxyphenyl)thiomorpholin-3-one Thiomorpholinone C₁₁H₁₁NO₂S 3-Methoxyphenyl Electrophilic reactivity
Letermovir Piperazine C₂₉H₂₈F₄N₄O₄ 3-Methoxyphenyl, Trifluoromethyl Low water solubility
Methoxmetamine Cyclohexanone C₁₄H₁₉NO₂ 3-Methoxyphenyl, Methylamino Psychoactive, metabolic instability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole C₁₇H₁₃F₃N₂O₂S 3-Methoxyphenyl, Trifluoromethyl Enhanced stability

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